molecular formula C16H18O2 B14583248 Phenol, 4,4'-(1,2-ethanediyl)bis[3-methyl- CAS No. 61290-18-4

Phenol, 4,4'-(1,2-ethanediyl)bis[3-methyl-

Katalognummer: B14583248
CAS-Nummer: 61290-18-4
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: CAGBNSAYQGATPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] is an organic compound with a complex structure It is a derivative of phenol, where the phenolic groups are connected by an ethanediyl bridge and substituted with methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] typically involves the reaction of 3-methylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dichloride, leading to the formation of the ethanediyl bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: Reduction reactions can convert the phenolic groups to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ethanediyl bridge provides structural stability and affects the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 4,4’-(1-methylethylidene)bis- (Bisphenol A): Known for its use in the production of polycarbonate plastics and epoxy resins.

    Phenol, 4,4’-(1,2-diethyl-1,2-ethanediyl)bis- (Hexestrol): Used in medical applications as a synthetic estrogen.

Uniqueness

Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] is unique due to its specific substitution pattern and the presence of the ethanediyl bridge. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

61290-18-4

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

4-[2-(4-hydroxy-2-methylphenyl)ethyl]-3-methylphenol

InChI

InChI=1S/C16H18O2/c1-11-9-15(17)7-5-13(11)3-4-14-6-8-16(18)10-12(14)2/h5-10,17-18H,3-4H2,1-2H3

InChI-Schlüssel

CAGBNSAYQGATPW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)O)CCC2=C(C=C(C=C2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.